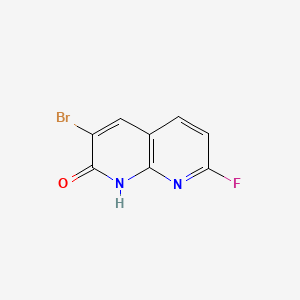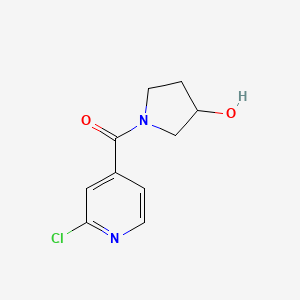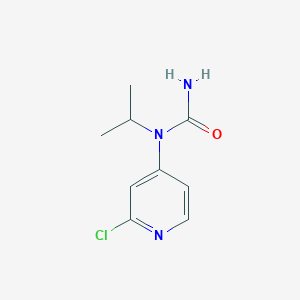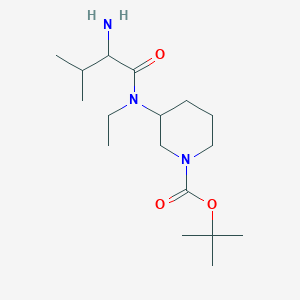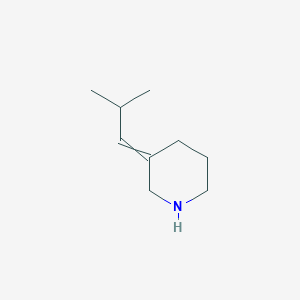![molecular formula C16H22N2O3 B14788693 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaterol is a long-acting beta-2 adrenergic receptor agonist and bronchodilator used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is known for its potent bronchodilatory effects, which help in relaxing bronchial smooth muscles and increasing bronchial airflow . Procaterol can be administered orally or through aerosol inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of procaterol involves several steps. The process begins with the acylation of 8-hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system, resulting in an intermediate compound . This intermediate undergoes a reaction with isopropylamine to form an aminoketone, which is then reduced by sodium borohydride to yield procaterol .
Industrial Production Methods
Industrial production of procaterol follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Procaterol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Moisture and air are common oxidizing agents that affect procaterol.
Reduction: Sodium borohydride is used as a reducing agent in the synthesis process.
Substitution: 2-bromobutyric acid chloride is used as the acylating agent in the substitution reaction.
Major Products Formed
The major product formed from these reactions is procaterol itself, which is then purified and formulated for medical use .
Scientific Research Applications
Procaterol has several scientific research applications, including:
Mechanism of Action
Procaterol exerts its effects by stimulating beta-2 adrenergic receptors in the lungs . This stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow . The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
Procaterol is often compared with other beta-2 adrenergic receptor agonists such as salbutamol (albuterol) and pirbuterol . While all these compounds exhibit bronchodilatory properties, procaterol has a more prolonged action compared to salbutamol . Additionally, procaterol’s unique chemical structure, which includes a quinolinone skeleton, distinguishes it from other similar compounds .
List of Similar Compounds
Salbutamol (Albuterol): A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.
Pirbuterol: Another beta-2 adrenergic receptor agonist with similar bronchodilatory properties to procaterol.
Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance treatment of asthma and COPD.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-10,12,16-17,19,21H,4H2,1-3H3 |
InChI Key |
RGKXRUNZWSGWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C2=NC(=O)C=CC12)O)O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


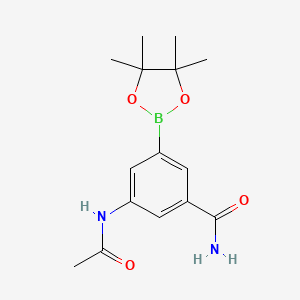
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)
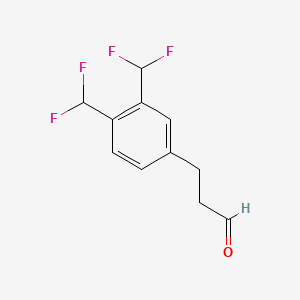
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)
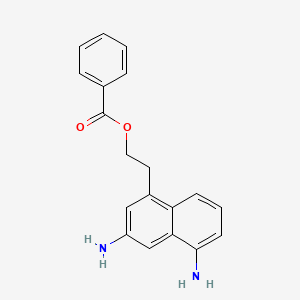
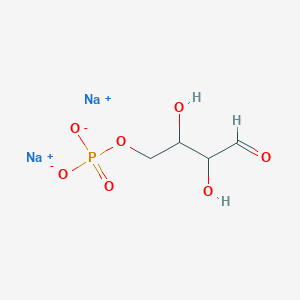
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)
